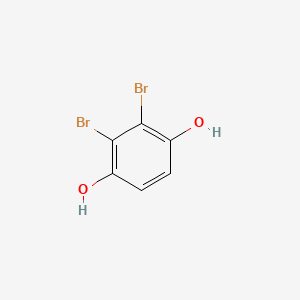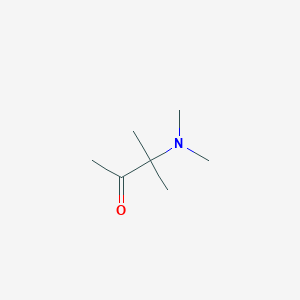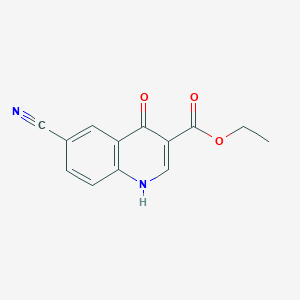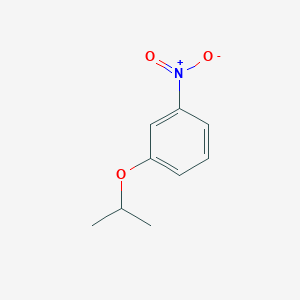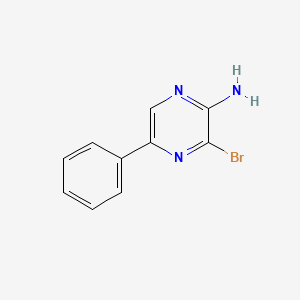
3-Bromo-5-phenylpyrazin-2-amine
Vue d'ensemble
Description
3-Bromo-5-phenylpyrazin-2-amine is a chemical compound with the molecular formula C10H8BrN3 . It has a molecular weight of 250.09 g/mol . The compound is used in scientific research and has diverse applications, such as drug development and organic synthesis.
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-phenylpyrazin-2-amine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom, an amine group, and a phenyl ring . The InChI string representation of the molecule isInChI=1S/C10H8BrN3/c11-9-10 (12)13-6-8 (14-9)7-4-2-1-3-5-7/h1-6H, (H2,12,13) . Physical And Chemical Properties Analysis
3-Bromo-5-phenylpyrazin-2-amine has a molecular weight of 250.09 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 248.99016 g/mol . The topological polar surface area of the compound is 51.8 Ų . The compound has a heavy atom count of 14 . The compound is stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
3-Bromo-5-phenylpyrazin-2-amine serves as an important intermediate in the synthesis of various heterocyclic compounds, which have extensive applications in medicinal chemistry and drug discovery. An example is the synthesis of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, utilized in the creation of libraries for potential drug candidates. These compounds are synthesized through palladium-mediated α-arylation and Suzuki coupling reactions, highlighting the versatility of 3-Bromo-5-phenylpyrazin-2-amine in facilitating complex chemical transformations (Havel et al., 2018).
Anticonvulsant Activity
Research has also explored the use of derivatives synthesized from 3-Bromo-5-phenylpyrazin-2-amine for their anticonvulsant properties. For instance, the synthesis of new 3-aminopyrroles and their testing for anticonvulsant activity reveal the potential of these compounds in treating seizures. Such studies are crucial for the development of new therapeutic agents with improved efficacy and safety profiles for neurological conditions (Unverferth et al., 1998).
Antimicrobial Activities
The structural flexibility of 3-Bromo-5-phenylpyrazin-2-amine allows for the synthesis of a wide range of heterocyclic substances with significant antimicrobial activities. These substances demonstrate effectiveness against various Gram-positive and Gram-negative bacteria, as well as yeast, showcasing the potential of 3-Bromo-5-phenylpyrazin-2-amine derivatives in addressing antibiotic resistance and the need for new antimicrobial agents (Behbehani et al., 2011).
Tuberculostatic Activity
Further applications include the synthesis of pyrazine derivatives from 3-Bromo-5-phenylpyrazin-2-amine, demonstrating potential tuberculostatic activity. Such research contributes to the fight against tuberculosis by providing new chemical entities that could be developed into effective treatments against this infectious disease (Foks et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-5-phenylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-9-10(12)13-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLJERTWGUYNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498905 | |
| Record name | 3-Bromo-5-phenylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-phenylpyrazin-2-amine | |
CAS RN |
67602-05-5 | |
| Record name | 3-Bromo-5-phenylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


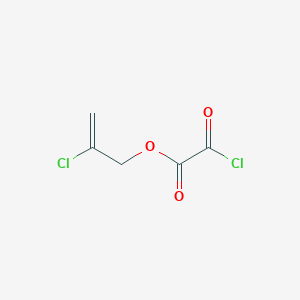
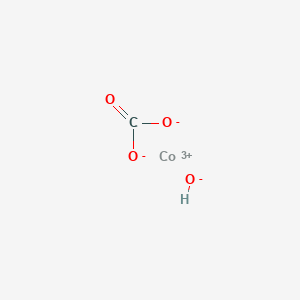
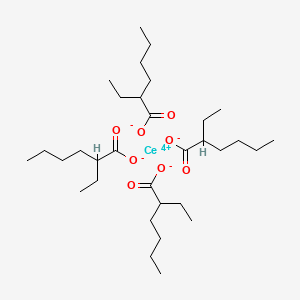
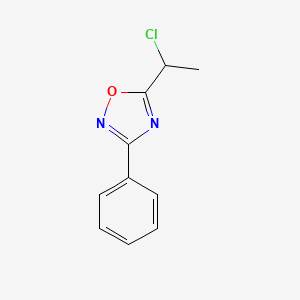
![4-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1626640.png)


